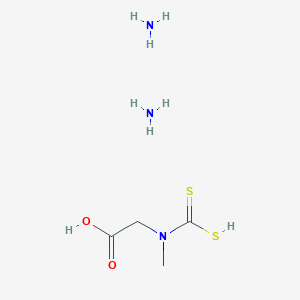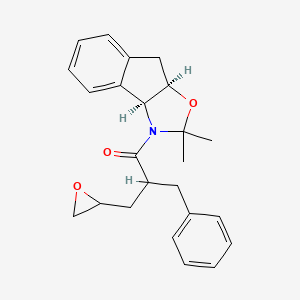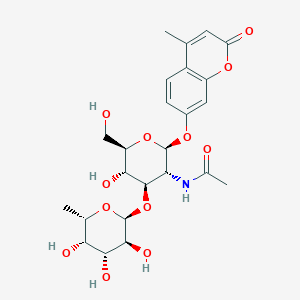
N-(Dithiocarboxy)sarcosine Diammonium Salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of N-(Dithiocarboxy)sarcosine Diammonium Salt involves specific chemical reactions that result in the formation of this compound. One approach to its synthesis is through the reaction of sarcosine with carbon disulfide and diammonium salts under controlled conditions. Organotin(IV) complexes with N-(Dithiocarboxy) Sarcosine have been synthesized, indicating the versatility of this compound in forming complexes (Hussain et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(Dithiocarboxy)sarcosine Diammonium Salt is characterized by its unique dithiocarbamate moiety, which plays a crucial role in its chemical behavior and interactions. The structure has been analyzed using various spectroscopic methods, including infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, which confirm the presence of the dithiocarbamate functional group and its coordination with metals in complexes.
Chemical Reactions and Properties
N-(Dithiocarboxy)sarcosine Diammonium Salt participates in a range of chemical reactions, including complexation with metal ions. It forms stable chelates with metals such as mercury(II), copper(II), and cobalt, demonstrating its potential as a ligand in the formation of metal complexes. These reactions are significant for applications in analytical chemistry and environmental monitoring (Ichinoki et al., 2003), (Sakai, 1980).
Aplicaciones Científicas De Investigación
Application in Inorganic Chemistry
- Specific Scientific Field: Inorganic Chemistry .
- Summary of the Application: The compound is used in the study of the reaction of nitric oxide with the iron (III) complex of N-(dithiocarboxy)sarcosine . This reaction is a new type of reductive nitrosylation involving iron (IV) as an intermediate .
- Methods of Application or Experimental Procedures: The reaction of NO with the iron complex of N-(dithiocarboxy)sarcosine was investigated by UV/VIS absorption spectroscopy, HPLC, LC-ESI MS and pulse radiolysis .
- Results or Outcomes: The results of HPLC and LC-ESI MS clearly showed that the reaction products of NO with [FeIII (DTCS)3]3− are [NO–FeII (DTCS)2]2− and a dimer of DTCS in which two DTCS bind through a disulfide bond . The proposed reaction mechanism is a new type of reductive nitrosylation involving iron (IV) as an intermediate .
Application in Organotin Chemistry
- Specific Scientific Field: Organotin Chemistry .
- Summary of the Application: The compound is used in the synthesis of organotin (IV) complexes . These complexes have gained significant attention due to their specific stable stereochemistry and their importance in catalysis, biology, agriculture and as single-source precursors for tin sulfide nanoparticles .
- Methods of Application or Experimental Procedures: The organotin complexes were synthesized by the reaction of equimolar quantities of sarcosine with KOH, CS2 and either R2SnCl2 or R3SnCl in methanol .
- Results or Outcomes: The organotin moieties and ligand units were interconnected with each other alternately in hexameric cyclic arrangement . The complexes were examined for their antioxidant, antimicrobial, antidiabetic, thrombolytic, hemolytic activities .
Application in Nanomedicine
- Specific Scientific Field: Nanomedicine .
- Summary of the Application: The compound is used in the synthesis of polysarcosine (pSar) as a replacement for polyethylene glycol (PEG) in the development of novel nano-medicines .
- Methods of Application or Experimental Procedures: The synthesis involves the use of triethyloxonium tetrafluoroborate in Sar-NCA synthesis with focus on amino acid and chloride impurities to avoid the sublimation of Sar-NCAs .
- Results or Outcomes: The novel technique enables access to monomers with significantly reduced chloride content (<100 ppm) compared to Sar-NCA derived by synthesis or sublimation . The derived monomers enable the controlled-living polymerization in DMF and provide access to pSar polymers with Poisson-like molecular weight distribution within a high range of chain lengths (Xn 25–200) .
Application as a Masking Reagent
- Specific Scientific Field: Analytical Chemistry .
- Summary of the Application: The compound is used as a water soluble masking reagent for soft metal ions . This is particularly useful in analytical chemistry where it is often necessary to selectively precipitate or sequester specific metals.
- Methods of Application or Experimental Procedures: The compound can be added to a solution containing various metal ions. It will selectively bind to certain soft metal ions, effectively ‘masking’ them from further reactions .
- Results or Outcomes: The use of N-(Dithiocarboxy)sarcosine Diammonium Salt as a masking agent can greatly simplify the analysis of complex mixtures of metal ions .
Application as a Spin Trap
- Specific Scientific Field: Physical Chemistry .
- Summary of the Application: The compound is used as a hydrophilic spin trap for use in the study of nitric oxide when bound to Fe2+ . Spin traps are used in spin trapping, a technique for studying short-lived free radicals.
- Methods of Application or Experimental Procedures: The compound is added to a solution containing nitric oxide and Fe2+. It traps the nitric oxide, allowing for its study .
- Results or Outcomes: The use of N-(Dithiocarboxy)sarcosine Diammonium Salt as a spin trap allows for the study of the properties and reactions of nitric oxide when bound to Fe2+ .
Safety And Hazards
The safety data sheet for “N-(Dithiocarboxy)sarcosine Diammonium Salt” advises avoiding contact with skin, eyes, and clothing. Ingestion and inhalation should be avoided, and prolonged or repeated exposure should be avoided. Contaminated clothing should be removed and washed before reuse, and hands should be washed thoroughly after handling .
Propiedades
IUPAC Name |
azane;2-[dithiocarboxy(methyl)amino]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7NO2S2.2H3N/c1-5(4(8)9)2-3(6)7;;/h2H2,1H3,(H,6,7)(H,8,9);2*1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZQESGTMHPWNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=S)S.N.N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13N3O2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90724541 |
Source


|
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Dithiocarboxy)sarcosine Diammonium Salt | |
CAS RN |
29664-09-3 |
Source


|
| Record name | N-Methyl-N-(sulfanylcarbonothioyl)glycine--ammonia (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90724541 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(2R,4Ar,6S,7R,8S,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl] benzoate](/img/structure/B1139922.png)



![(2S)-3-[(2R,3R,4S,5R,6R)-3,4-Diacetyloxy-6-(acetyloxymethyl)-5-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B1139932.png)



![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)




